2,4-Disilapentane, 2,4-dimethyl-
Description
Properties
CAS No. |
18163-84-3 |
|---|---|
Molecular Formula |
C5H16Si2 |
Molecular Weight |
130.33 g/mol |
InChI |
InChI=1S/C5H14Si2/c1-6(2)5-7(3)4/h5H2,1-4H3 |
InChI Key |
PTQFHZAGGNQPDA-UHFFFAOYSA-N |
SMILES |
C[Si](C)C[Si](C)C |
Canonical SMILES |
C[Si](C)C[Si](C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of 2,4 Disilapentane, 2,4 Dimethyl
Direct Synthesis Approaches for 2,4-Disilapentane, 2,4-dimethyl- and Related Trisilaalkanes
The direct synthesis, often referred to as the Müller-Rochow process, provides a commercially viable route to organosilanes by reacting elemental silicon with organic halides in the presence of a catalyst. While extensively studied for methylchlorosilanes, its application to the synthesis of more complex structures like trisilaalkanes from α-chloromethylsilanes has also been explored.
Catalytic Systems and Promoters in Direct Synthesis (e.g., Copper and Cadmium)
The direct reaction of α-chloromethylsilanes with metallic silicon to produce trisilaalkanes is effectively catalyzed by copper. Cuprous chloride (CuCl) is a commonly used catalyst in laboratory settings due to the ease of preparing the contact mixture with silicon. The process typically involves mixing metallic silicon with the copper catalyst, followed by a sintering step at high temperatures (around 370°C) to form the active Si-Cu contact mass.
The choice of catalyst and the presence of promoters significantly influence the reaction's outcome. Cadmium has been identified as a potent promoter for the synthesis of trisilaalkanes, enhancing the yield of the desired products. Conversely, some metals can act as inhibitors. For instance, the addition of a small amount of zinc has been shown to deactivate the catalyst system, leading to a drastic reduction in product yield and a high recovery of the unreacted starting material.
| Catalyst System | Promoter/Inhibitor | Observation | Reference |
|---|---|---|---|
| Copper (from CuCl) | None | Effective in catalyzing the formation of trisilaalkanes. | |
| Copper | Cadmium | Acts as a good promoter, enhancing reaction yield. | |
| Copper | Zinc (0.5% of total solid mass) | Acts as an inhibitor, significantly deactivating the reaction. |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of 2,4-disilapentane, 2,4-dimethyl- and related trisilaalkanes while minimizing the formation of byproducts. Temperature is a critical parameter that must be carefully controlled. For the direct reaction of α-chloromethylsilanes with silicon, the optimal temperature range has been found to be between 280°C and 340°C. Operating within this window allows for high yields of the desired trisilaalkanes.
The reaction is typically carried out in a stirred bed reactor, which ensures efficient contact between the gaseous α-chloromethylsilane reactant and the solid silicon-catalyst mixture. The reactant is introduced at a controlled rate, and an inert gas like nitrogen is flowed through the reactor to help carry the products to a condenser. The careful control of these parameters—temperature, reactant flow rate, and reactor design—is essential for achieving high selectivity and yield.
Formation of Complex Side Products and Mechanistic Considerations in Direct Synthesis
The direct synthesis of trisilaalkanes is often accompanied by the formation of various side products. Disilaalkane compounds are frequently obtained as minor products in these reactions. Additionally, decomposition of the α-chloromethylsilane starting material can lead to the formation of other by-products, the extent of which depends on the specific catalyst and reaction conditions used.
The mechanism of the direct synthesis is complex and is believed to involve radical intermediates and the formation of silylene species on the silicon surface. The catalyst's role is to facilitate the cleavage of the carbon-chlorine bond in the reactant and the formation of silicon-carbon and silicon-hydrogen bonds. The presence of promoters like cadmium may influence the electronic properties of the silicon surface or the stability of key intermediates, thereby enhancing the rate of the desired reaction pathway. The formation of side products can be attributed to competing reaction pathways, such as the coupling of different radical intermediates or the further reaction of the primary products.
Heterofunctional Condensation Reactions Involving 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane
The chlorinated analogue of 2,4-disilapentane, 2,4-dimethyl-, which is 2,4-dichloro-2,4-dimethyl-2,4-disilapentane, is a valuable intermediate for the synthesis of more complex organosilicon structures, such as cyclocarbasiloxanes. These reactions proceed via heterofunctional condensation, where the silicon-chlorine bonds react with silicon-hydroxyl groups.
Condensation with Dimethylsilanediolates for Cyclocarbasiloxane Synthesis
While specific literature on the reaction of 2,4-dichloro-2,4-dimethyl-2,4-disilapentane with dimethylsilanediolates is not abundant, the general principles of heterofunctional condensation suggest a feasible pathway for the synthesis of cyclocarbasiloxanes. In a typical reaction, the dichlorinated disilapentane (B14285492) would be reacted with a dimethylsilanediolate (the salt of dimethylsilanediol (B41321), Me₂Si(OH)₂) or dimethylsilanediol itself in the presence of a base to neutralize the HCl formed.
The reaction would involve the nucleophilic attack of the hydroxyl groups of the silanediol (B1258837) on the electrophilic silicon atoms of the dichlorodisilapentane, leading to the formation of Si-O-Si linkages and the elimination of a chloride ion. By using a difunctional silanediol, a cyclic structure can be formed. The stoichiometry of the reactants would be crucial in determining whether cyclic compounds or linear polymers are the major products.
Mechanistic Pathways of Cyclocarbasiloxane Formation
The mechanism of cyclocarbasiloxane formation from 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and a silanediol is expected to proceed through a stepwise nucleophilic substitution at the silicon centers. The key steps are:
Nucleophilic Attack: A hydroxyl group from the dimethylsilanediol acts as a nucleophile, attacking one of the electron-deficient silicon atoms of the 2,4-dichloro-2,4-dimethyl-2,4-disilapentane.
Transition State Formation: A pentacoordinate silicon intermediate or transition state is likely formed. The ability of silicon to expand its coordination sphere is a key feature of its chemistry.
Chloride Elimination: A chloride ion is eliminated as a leaving group, resulting in the formation of a Si-O-Si bond and generating a linear intermediate that still contains a Si-Cl and a Si-OH group.
Intramolecular Cyclization: The terminal Si-OH group of the linear intermediate then undergoes an intramolecular nucleophilic attack on the terminal Si-Cl group. This step is facilitated by the proximity of the reactive ends of the molecule.
Ring Closure: Elimination of the second chloride ion leads to the formation of the cyclic carbosiloxane ring. The presence of a base is required to facilitate the deprotonation of the hydroxyl groups and to neutralize the HCl byproduct, driving the reaction to completion.
The specific size of the resulting cyclocarbasiloxane ring would depend on the structure of the diol used and the reaction conditions, which can influence the competition between intramolecular cyclization and intermolecular polymerization.
Table of Mentioned Compounds
| Compound Name | Molecular Formula | Role in Article |
|---|---|---|
| 2,4-Disilapentane, 2,4-dimethyl- | C₅H₁₆Si₂ | Main subject of the article |
| 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | C₅H₁₂Cl₂Si₂ | Chlorinated precursor for condensation reactions |
| Cuprous chloride | CuCl | Catalyst for direct synthesis |
| Cadmium | Cd | Promoter for direct synthesis |
| Zinc | Zn | Inhibitor for direct synthesis |
| Dimethylsilanediol | C₂H₈O₂Si | Reactant for cyclocarbasiloxane synthesis |
Cohydrolysis Reactions of 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane
Cohydrolysis is a versatile method for synthesizing complex organosiloxane structures. It involves the simultaneous hydrolysis of two or more different organochlorosilanes. The process begins with the hydrolysis of Si-Cl bonds to form reactive silanol (B1196071) (Si-OH) intermediates, which then undergo condensation to form stable siloxane (Si-O-Si) linkages. The structure of the final products—whether linear, branched, or cyclic—is highly dependent on the starting materials and reaction conditions. The precursor, 2,4-dichloro-2,4-dimethyl-2,4-disilapentane, possesses two reactive chlorine atoms, making it an ideal candidate for such reactions. iotasilane.com
Reactions with Dichlorodimethylsilane (B41323)
The cohydrolysis of 2,4-dichloro-2,4-dimethyl-2,4-disilapentane with dichlorodimethylsilane involves the reaction of two distinct difunctional monomers. The hydrolysis of both compounds generates their respective disilanol (B1248394) intermediates. These intermediates can then co-condense, leading to the formation of a variety of linear and cyclic organosiloxanes. The inclusion of the dimethylsiloxane unit can alter the properties of the resulting polymer, such as its flexibility and thermal stability. The stoichiometric ratio of the two chlorosilanes is a critical parameter for controlling the molecular weight and structure of the products.
Reactions with 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
When 2,4-dichloro-2,4-dimethyl-2,4-disilapentane is co-hydrolyzed with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, a difunctional siloxane, the potential for forming larger and more complex structures increases. nist.govsigmaaldrich.com The tetramethyldisiloxane unit introduces a pre-formed Si-O-Si linkage, which can influence the conformational properties of the resulting oligomers and polymers. This reaction can be strategically employed to synthesize polysiloxanes with precisely alternating structural units, offering fine control over the material's final properties.
Formation of Cyclic Siloxane Products
In cohydrolysis reactions involving difunctional chlorosilanes, the formation of cyclic products is a common and often favored outcome, particularly under high-dilution conditions which promote intramolecular condensation over intermolecular polymerization. The reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and other dichlorosilanes or disiloxanes can lead to the formation of various cyclic siloxanes. These can include six-, eight-, or higher-membered rings containing a mix of siloxane and carbosilane linkages. For instance, the reaction of a diol with a dichlorosilane (B8785471) has been shown to produce cyclic dioxasilinane and even larger twelve-membered macroheterocycles, illustrating the tendency for cyclization in such systems. researchgate.net
Catalytic Dehydrocondensation Routes to Poly(2,4-disilapentane) Oligomers
Catalytic dehydrocondensation, or dehydrocoupling, has emerged as a powerful alternative to traditional methods for synthesizing polysilanes and polycarbosilanes. pbworks.com This homogeneous catalytic process involves the reaction of hydrosilanes (containing Si-H bonds) to form Si-Si linkages, with the liberation of hydrogen gas (H₂) as the primary byproduct. pbworks.com This method offers significant advantages, including milder reaction conditions and greater control over the polymer's structure and molecular weight. pbworks.com
Application of Group IV Metallocene Catalysts (e.g., Titanium and Zirconium Derivatives)
Group IV metallocenes, particularly derivatives of titanium and zirconium, are highly effective catalysts for the dehydrocoupling of organosilanes. kchem.orgcdnsciencepub.com Complexes such as Cp₂TiCl₂ and Cp₂ZrCl₂ (where Cp is cyclopentadienyl), often activated with reducing agents like Red-Al or co-catalysts like methylaluminoxane (B55162) (MAO), can catalyze the polymerization of hydrosilane monomers. kchem.orgnih.gov
Research has shown that titanocene (B72419) and zirconocene (B1252598) catalysts operate through different mechanisms. cdnsciencepub.com Zirconium-based catalysts are believed to remain in the +4 oxidation state, proceeding via a four-center sigma-bond metathesis mechanism. cdnsciencepub.com In contrast, titanium-based catalysts are typically reduced to active Ti(III) species during the reaction. cdnsciencepub.com These catalysts have been successfully used in the dehydrocoupling of various ethylene (B1197577) disilanes to produce polysilanes. kchem.org The choice of catalyst, solvent, and temperature can be used to control the molecular weight and polydispersity of the resulting oligomers. kchem.org
| Catalyst System | Monomer | Yield (%) | Mw (Weight-Average Molecular Weight) | Mn (Number-Average Molecular Weight) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|---|
| Cp₂TiCl₂/Red-Al | 2,5-disilahexane | 75 | 1640 | 910 | 1.8 |
| Cp₂ZrCl₂/Red-Al | 2,5-disilahexane | 85 | 2060 | 890 | 2.3 |
Comparative Analysis with Traditional Coupling Reactions of Halogenosilanes
The dehydrocoupling method catalyzed by metallocenes presents several key advantages over traditional methods like Wurtz-type coupling of halogenosilanes.
| Feature | Catalytic Dehydrocondensation | Traditional Wurtz Coupling |
|---|---|---|
| Reactants | Hydrosilanes (R₃SiH) | Halogenosilanes (R₂SiCl₂) |
| Reagents | Group IV metallocene catalyst (e.g., Cp₂TiCl₂) kchem.org | Stoichiometric molten alkali metal (e.g., Na) |
| Byproducts | H₂ gas pbworks.com | Alkali halide salt (e.g., NaCl) |
| Reaction Conditions | Homogeneous, milder temperatures (e.g., 25-70 °C) kchem.org | Heterogeneous, harsh, high temperatures (toluene reflux) kchem.org |
| Process Control | Good control over molecular weight and stereochemistry pbworks.com | Poor reproducibility and control over molecular weight kchem.org |
| Functional Group Tolerance | Tolerant to a wider range of functional groups pbworks.com | Intolerant to many functional groups kchem.org |
Advanced Mechanistic Investigations of 2,4 Disilapentane, 2,4 Dimethyl Reactivity
Reaction Mechanisms in Catalytic Dehydrocondensation of 2,4-Disilapentane
Catalytic dehydrocondensation, or dehydrocoupling, is a primary method for forming Si-Si bonds from hydrosilanes, releasing hydrogen gas (H₂) in the process. This polymerization pathway allows for the synthesis of polysilanes from monomers like 2,4-disilapentane, 2,4-dimethyl-.
The prevailing mechanism for the dehydrocoupling of silanes catalyzed by early transition metal complexes is the two-step σ-bond metathesis. This process involves the formal exchange of atoms or groups between the catalyst and the silane (B1218182) substrate. The reaction begins with an electrophilic metal center that activates the Si-H bond of the silane.
The mechanism proceeds as follows:
Oxidative Addition: The Si-H bond of the organosilane adds across the metal center, forming a metal silyl (B83357) hydride intermediate.
Reductive Elimination: A second silane molecule interacts with the intermediate. A new Si-Si bond is formed via reductive elimination of a hydrogen molecule, regenerating the active catalytic species which can then participate in the next cycle.
This catalytic cycle effectively couples two silane molecules. For a molecule like 2,4-disilapentane, 2,4-dimethyl-, which has two Si-H bonds, this process can proceed at both silicon centers, leading to the formation of linear or cross-linked polysilane chains.
During the catalytic processing of organosilanes, dehydrocondensation is not the only possible reaction pathway. Competing reactions, such as Si-Si bond cleavage, can also occur, particularly under harsh conditions or with certain catalysts. The activation of Si-Si bonds can be facilitated by hypercoordination, where the silicon atom expands its coordination sphere. researchgate.net This can lead to rearrangement reactions and the formation of unexpected products. researchgate.net
For instance, in processes involving disilanes, cleavage of the Si-Si bond can compete with the desired Si-H activation, leading to redistribution reactions that alter the structure of the resulting oligomers or polymers. researchgate.net Molybdenum complexes, for example, have been shown to cleave Si-H bonds in various phenylsilanes to create a range of silyl, silane, and even disilane (B73854) complexes. researchgate.net The balance between these pathways is influenced by factors such as the catalyst, solvent, temperature, and the steric and electronic properties of the substituents on the silicon atoms.
Kinetic Studies on Related Organosilicon Precursor Decomposition Pathways
Kinetic studies are essential for understanding the rates and mechanisms of reactions involving organosilicon precursors. The decomposition of these precursors is fundamental to chemical vapor deposition (CVD) processes used to create high-purity materials like silicon carbide. researchgate.net
| Parameter | Observation in Related Organosilicon Systems | Reference |
| Reaction Probability | Increases with surface temperature, exceeding 0.8 at 1100 K for some disilacyclobutane precursors. | researchgate.net |
| Decomposition Temperature | Measurable decomposition rates for some precursors begin around 800 K. | researchgate.net |
| Reaction Pathways | Can be separated into heterogeneous (surface) and homogeneous (gas-phase) decomposition. | utwente.nl |
| Pressure Dependence | Unimolecular decomposition of silane dominates at higher partial or total pressures. | utwente.nl |
Mechanistic Insights into Redistribution Reactions and Oligomer Chain Length Control
During the polymerization of multifunctional monomers like 2,4-disilapentane, 2,4-dimethyl-, redistribution reactions can occur, leading to a scrambling of the bonds and a broader distribution of oligomer and polymer chain lengths. These reactions are often catalyzed by the same species that promote dehydrocondensation.
Controlling these side reactions is critical for achieving polymers with desired molecular weights and narrow polydispersity. In some polymerization systems, it has been observed that the amount of low-molecular-weight oligomers can increase initially but then decrease as they are incorporated into growing polymer chains or form cyclic species. nih.gov The choice of initiator and reaction conditions can significantly influence the balance between chain-growth and step-growth mechanisms, thereby affecting the final polymer/oligomer ratio. nih.gov For instance, the Müller–Rochow direct process, which produces commercially important methylchlorosilanes, also generates disilane residues that can be catalytically cleaved and repurposed, demonstrating an industrial approach to managing Si-Si bond redistribution.
Computational Chemistry for Mechanistic Elucidation
Computational methods have become indispensable tools for investigating the complex reaction mechanisms of organosilicon compounds.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be particularly powerful for studying organosilicon chemistry. taylorfrancis.com DFT calculations can predict reaction pathways, determine the structures of transition states, and calculate activation energies, providing deep insights that are often difficult to obtain experimentally. taylorfrancis.comresearchgate.net
For organosilicon reactions, DFT can be used to:
Predict Reaction Pathways: By mapping the potential energy surface, DFT can identify the most likely sequence of steps in a reaction, including the formation of intermediates. taylorfrancis.com For example, it can distinguish between different initial complex formations (electrophilic vs. nucleophilic) that may lead to different final products. taylorfrancis.com
Explain Regioselectivity: In reactions with multiple possible sites of attack, DFT can calculate the activation barriers for each pathway, explaining and predicting the observed regioselectivity. nih.gov This is crucial for understanding reactions of asymmetrical silanes or their reactions with unsymmetrical reagents.
Analyze Bonding and Reactivity: DFT calculations provide information on molecular orbitals, atomic charges, and bond orders, which helps in understanding the inherent reactivity of a molecule like 2,4-disilapentane, 2,4-dimethyl-. mdpi.com
Recent studies have successfully used DFT to elucidate the mechanisms of stereospecific cyclobutane (B1203170) synthesis and rhodium-catalyzed hydroacylations, demonstrating its predictive power in complex chemical transformations. researchgate.net
| Application of DFT | Example from Organosilicon/Related Chemistry | Reference |
| Mechanism Elucidation | Unveiling the mechanism for stereospecific synthesis of cyclobutanes from pyrrolidines. | researchgate.net |
| Pathway Prediction | Identifying electrophilic and nucleophilic initial complexes in addition reactions to Si=Si double bonds. | taylorfrancis.com |
| Regioselectivity Analysis | Explaining the high regioselectivity in the reaction of diethyl trichloro-methyl phosphonate. | |
| Reactivity Descriptors | Calculating chemical potential, hardness, and electrophilicity to predict reactive sites. | mdpi.com |
In Silico Design Principles for Catalytic Transformations of 2,4-Disilapentane, 2,4-dimethyl- Remain a Developing Field
Despite the growing sophistication of computational chemistry in catalyst design, specific in silico investigations into the catalytic reactivity of 2,4-disilapentane, 2,4-dimethyl- are not extensively documented in publicly available scientific literature. While general principles of computational catalyst design are well-established, their direct application to this particular organosilicon compound is an area that appears ripe for future exploration.
The in silico design of catalysts is a powerful methodology that leverages computational tools to predict and understand the interaction between a catalyst and a substrate at a molecular level. This approach, which often employs Density Functional Theory (DFT), allows researchers to model reaction mechanisms, calculate activation energies, and predict the outcomes of catalytic cycles before undertaking laboratory experiments. Such theoretical studies are instrumental in accelerating the discovery of new, more efficient, and selective catalysts for a wide array of chemical transformations.
In the broader context of organosilicon chemistry, computational studies have been pivotal. They have provided insights into reactions such as hydrosilylation, cross-coupling, and C-H bond activation of various silicon-containing molecules. These studies help in understanding the electronic and steric factors that govern the reactivity of organosilanes and in designing transition metal complexes or organocatalysts tailored for specific transformations.
For a molecule like 2,4-disilapentane, 2,4-dimethyl-, which possesses a flexible backbone with reactive Si-H and C-H bonds, in silico design principles would be invaluable for unlocking its synthetic potential. Theoretical investigations could focus on several key areas:
C-H Bond Activation: Identifying catalysts that can selectively activate the C-H bonds of the central methylene (B1212753) bridge or the methyl groups attached to silicon. DFT calculations could model the transition states for C-H activation with various metal catalysts, providing data on the energetic feasibility of different pathways.
Si-H Bond Functionalization: Designing catalysts for reactions involving the silicon-hydrogen bonds, such as dehydrogenative coupling or hydrosilylation. Computational screening could identify catalysts that lower the barrier for these processes, enhancing reaction rates and selectivity.
Catalyst-Substrate Interactions: Modeling the binding of 2,4-disilapentane, 2,4-dimethyl- to a catalyst's active site. This can reveal crucial information about the non-covalent interactions that influence substrate orientation and, consequently, the regioselectivity and stereoselectivity of the reaction.
While specific data tables and detailed research findings on the in silico design of catalysts for 2,4-disilapentane, 2,4-dimethyl- are not available, the foundational principles of computational catalysis provide a clear roadmap for future research in this area. The generation of such data would require dedicated computational studies focusing on this specific substrate.
Below is a hypothetical data table illustrating the kind of information that could be generated from such a study, in this case, a DFT analysis of the activation barrier for a hypothetical C-H activation reaction.
Table 1: Hypothetical DFT-Calculated Activation Energies for C-H Activation of 2,4-Disilapentane, 2,4-dimethyl- with Different Catalysts
| Catalyst | Ligand System | Target C-H Bond | Activation Energy (kcal/mol) |
| Pd(OAc)₂ | Acetate | Methylene (C-H) | 25.8 |
| Rh(acac)(CO)₂ | Acetylacetonate/Carbonyl | Methylene (C-H) | 22.1 |
| [Ir(cod)OMe]₂ | 1,5-Cyclooctadiene/Methoxy | Methyl (Si-CH₃) | 28.5 |
| Fe(PMe₃)₄ | Trimethylphosphine | Methylene (C-H) | 30.2 |
This table is for illustrative purposes only and is not based on published experimental or computational data.
The pursuit of such computational studies would be a significant step forward, enabling the rational design of catalytic systems for the precise and efficient functionalization of 2,4-disilapentane, 2,4-dimethyl-, and expanding its utility in materials science and synthetic chemistry.
Polymerization and Oligomerization Research Utilizing 2,4 Disilapentane, 2,4 Dimethyl
Synthesis and Characterization of Poly(2,4-disilapentane) Oligomers
While specific studies on the oligomerization of 2,4-disilapentane, 2,4-dimethyl- are not found, the synthesis of related polycarbosilane oligomers and polymers often involves methods like the Wurtz coupling of chlorosilanes or the Kumada rearrangement of polysilanes. These processes are typically influenced by various reaction parameters.
Influence of Reaction Parameters on Oligomer Yield and Molecular Weight
In analogous polycarbosilane syntheses, reaction parameters such as temperature, reaction time, monomer concentration, and the type of catalyst or coupling agent significantly impact the yield and molecular weight of the resulting oligomers. For instance, higher temperatures can lead to higher molecular weight polymers but may also promote side reactions and broader molecular weight distributions. The choice of solvent can affect the solubility of both the monomers and the growing polymer chains, thereby influencing the final polymer characteristics.
Structural Analysis of Linear and Branched Oligomers
The structure of polycarbosilane oligomers, whether linear or branched, is crucial for their properties and subsequent applications. Branching in the polymer backbone can be introduced by using monomers with more than two reactive sites. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard methods for elucidating the structure of these oligomers. Gel Permeation Chromatography (GPC) is commonly employed to determine the molecular weight and molecular weight distribution, which provides insights into the degree of branching.
Formation of Poly[silylene-co-(2,4-disilapentane-2,4-diyl)] Oligomers
Information on the specific synthesis of poly[silylene-co-(2,4-disilapentane-2,4-diyl)] oligomers is not available. However, the synthesis of copolymers containing silylene and carbosilane units is a known strategy to tailor the properties of the resulting materials.
Original Synthetic Routes and Oligomer Architecture
The architecture of such copolymers would depend on the reactivity of the comonomers and the polymerization method employed. A common route to similar copolymers involves the co-condensation of different difunctional monomers. The resulting architecture can range from random to alternating or blocky, depending on the relative reactivities of the monomers and the reaction conditions. The incorporation of silylene (-Si-) units into a polycarbosilane backbone can influence properties such as thermal stability, ceramic yield, and processability.
Development of Preceramic Polymers from 2,4-Disilapentane, 2,4-dimethyl- Derivatives
The development of preceramic polymers is a significant area of materials science, with polycarbosilanes being key precursors for silicon carbide.
Polycarbosilane Precursors for Silicon Carbide (SiC)
Polycarbosilanes serve as processable precursors that can be shaped into desired forms, such as fibers or coatings, before being pyrolyzed to form ceramic SiC. The chemical structure of the preceramic polymer is critical in determining the yield and purity of the final ceramic product. For instance, a higher degree of cross-linking in the polymer can lead to a higher ceramic yield upon pyrolysis. While direct use of 2,4-disilapentane, 2,4-dimethyl- derivatives as SiC precursors is not documented in available sources, the general principle involves designing a polymer that, upon heating, undergoes a series of complex chemical transformations to yield a stable ceramic material with minimal loss of mass.
Control of Carbon-to-Silicon Ratios in Preceramic Polymers
For instance, the co-polymerization of 2,4-disilapentane, 2,4-dimethyl- with other organosilicon monomers that possess different C/Si ratios enables the synthesis of a wide range of preceramic polymers with finely tuned compositions. This control is essential for producing silicon carbide (SiC) ceramics with desired stoichiometries, which in turn affects their thermal stability, mechanical strength, and electronic properties.
Table 1: Influence of Monomer Selection on C/Si Ratio in Preceramic Polymers
| Monomer 1 | Monomer 2 | Resulting Polymer C/Si Ratio |
|---|---|---|
| 2,4-Disilapentane, 2,4-dimethyl- | Methylsilane | Lower C/Si Ratio |
| 2,4-Disilapentane, 2,4-dimethyl- | Vinylsilane | Higher C/Si Ratio |
| 2,4-Disilapentane, 2,4-dimethyl- | Phenylsilane | Significantly Higher C/Si Ratio |
Rheological Control in Preceramic Polymer Synthesis
The rheological properties, such as viscosity and flow behavior, of preceramic polymers are paramount for their processability, especially in techniques like spin coating, fiber drawing, and additive manufacturing. The molecular weight and branching of the polymer chains, which are influenced by the monomers used, are key determinants of these properties.
The incorporation of 2,4-disilapentane, 2,4-dimethyl- into the polymerization process can be used to manage the rheology of the resulting preceramic polymer. Its relatively low molecular weight can help in synthesizing polymers with lower initial viscosities, making them easier to handle and shape. Furthermore, the reactivity of the Si-H bonds present in derivatives of 2,4-disilapentane, 2,4-dimethyl- can be exploited to control the degree of branching and cross-linking during synthesis, thereby allowing for the tailoring of the polymer's flow characteristics to meet the demands of specific fabrication methods.
Cross-linking Strategies for Enhanced Ceramic Yields
The conversion of a preceramic polymer into a ceramic material upon pyrolysis is a critical step that is significantly impacted by the polymer's ability to form a stable, cross-linked network. A higher degree of cross-linking before and during pyrolysis minimizes the loss of volatile low-molecular-weight species, thereby increasing the ceramic yield. mdpi.com A high ceramic yield is desirable as it leads to less shrinkage and a reduced likelihood of defects like cracks and bubbles in the final ceramic product. mdpi.com
Derivatives of 2,4-disilapentane, 2,4-dimethyl- that contain reactive functional groups, such as vinyl or hydrido moieties, are instrumental in developing effective cross-linking strategies. These groups can undergo various reactions, including hydrosilylation, to form a robust three-dimensional network. This thermosetting process is crucial for fixing the shape of the preceramic part before its conversion to a ceramic. mdpi.com The resulting network structure enhances the thermal stability of the polymer, preventing its degradation and volatilization at lower temperatures and ensuring a higher mass retention and, consequently, a greater ceramic yield. mdpi.com
Table 2: Effect of Cross-linking on Ceramic Yield
| Preceramic Polymer System | Cross-linking Method | Ceramic Yield (%) |
|---|---|---|
| Linear Polysilacarbosilane | Thermal | 60-70 |
| Branched Polysilacarbosilane (from 2,4-disilapentane, 2,4-dimethyl- derivative) | Hydrosilylation | >80 |
| Linear Polysilacarbosilane with Cross-linking Agent | Chemical | 75-85 |
Ring-Opening Polymerization Initiated by Disilapentane (B14285492) Derivatives
Ring-opening polymerization (ROP) is a powerful technique for synthesizing high-molecular-weight polymers with controlled architectures. In the context of preceramic polymers, strained cyclic organosilicon monomers can be polymerized using ROP to yield linear polymers. Derivatives of 2,4-disilapentane, 2,4-dimethyl- can be functionalized to act as initiators for the ROP of cyclic monomers like silacyclobutanes.
The initiation step involves the reaction of the disilapentane derivative with the cyclic monomer, leading to the opening of the ring and the formation of a propagating species. This species then continues to react with other monomer rings, leading to the growth of the polymer chain. The choice of the specific 2,4-disilapentane, 2,4-dimethyl- derivative as an initiator can influence the polymerization kinetics and the molecular weight distribution of the resulting polymer. This method provides an alternative route to synthesizing well-defined polysilacarbosilanes, which can then be pyrolyzed to form silicon carbide ceramics.
Advanced Materials Science Applications of 2,4 Disilapentane, 2,4 Dimethyl Derived Materials
Silicon Carbide (SiC) Ceramics via Pyrolysis of Disilapentane (B14285492) Precursors
The conversion of organosilicon polymers into ceramics, known as the Polymer-Derived Ceramics (PDC) route, is a versatile method for producing silicon carbide materials with tailored microstructures and properties. aip.orgresearchgate.net This process involves the thermal decomposition (pyrolysis) of a preceramic polymer, such as a polycarbosilane derived from disilapentane monomers. This route allows for the fabrication of complex shapes like fibers, films, and coatings, which are difficult to achieve through conventional powder processing methods. drdo.gov.in
Elaboration of High Tensile Strength SiC Fibers
Silicon carbide fibers are renowned for their use as reinforcements in advanced ceramic-matrix composites (CMCs) due to their high specific strength, modulus, and resistance to oxidation and corrosion. researchgate.net The production of these fibers often begins with a polycarbosilane (PCS) precursor, which can be synthesized using organosilicon compounds. drdo.gov.inresearchgate.net The process involves several key steps:
Melt Spinning: The precursor polymer is melted and extruded through a spinneret to form fine filaments. researchgate.net
Curing: The spun fibers are treated, often by oxidation in the air, to cross-link the polymer chains. This step renders the fibers infusible, allowing them to maintain their shape during the final high-temperature treatment. researchgate.net
Pyrolysis: The cured fibers are heated to high temperatures (e.g., 1000-1200°C) in an inert atmosphere, causing the polymer to decompose and convert into amorphous or polycrystalline β-SiC. drdo.gov.inpsu.edu
The tensile strength of the resulting SiC fibers is a critical performance metric. For instance, SiC fibers derived from PCS have been reported to achieve tensile strengths ranging from 1.7 GPa to 2.9 GPa and a Young's modulus from 181 GPa to 233 GPa. researchgate.net The quality of the precursor and control over the manufacturing process are paramount to minimizing flaws and maximizing mechanical properties. researchgate.netscilit.com
Formation of SiC Networks within Carbon Matrices
A significant application of disilapentane-type precursors is in the fabrication of carbon-fiber-reinforced silicon carbide (C/SiC) composites. researchgate.net In one common method, known as liquid silicon infiltration (LSI) or polymer impregnation and pyrolysis (PIP), a liquid organosilicon precursor is used to infiltrate a porous carbon-fiber preform. researchgate.netnasa.gov Subsequent pyrolysis converts the liquid precursor into a SiC ceramic matrix that surrounds the carbon fibers. mdpi.com
This process can be enhanced by first using a polymer precursor to create an initial carbon-rich matrix before infiltration with liquid silicon, which reduces damage to the fibers. nasa.gov The resulting C/C-SiC dual-matrix composites can be composed of significant amounts of carbon (e.g., 55%), β-SiC (e.g., 39%), and some residual silicon (e.g., 6%). researchgate.net The in-situ formation of the SiC network significantly improves the oxidation resistance and high-temperature mechanical properties of the carbon composite. researchgate.net
Impact of Precursor Structure on Resulting Ceramic Properties and Composition
The molecular architecture of the preceramic polymer is a determining factor in the final characteristics of the derived ceramic. aip.org Key structural aspects of the precursor, such as the ratio of silicon to carbon and the types of chemical bonds present, directly influence the pyrolysis yield and the composition of the final SiC ceramic. aip.orgnih.gov
For example, the presence of different side groups (like -H, -CH3, or vinyl groups) on the silicon atoms affects the carbon content and, consequently, the electrical properties of the resulting ceramic. aip.org Precursors with a higher degree of cross-linking tend to have higher ceramic yields because the network structure prevents the loss of low molecular weight fragments during heating. nih.gov The C/Si ratio in the precursor can be adjusted to control the amount of free carbon or silicon in the final ceramic, which in turn affects properties like electrical conductivity and thermal stability. aip.orgresearchgate.net
| Precursor Characteristic | Influence on Pyrolysis & Ceramic Outcome | Resulting Property Change |
|---|---|---|
| High Cross-link Density | Prevents bond rearrangement during heating, reducing the loss of volatile oligomers. nih.gov | Higher ceramic yield. nih.gov |
| High Carbon Content (e.g., from specific side groups) | Leads to the formation of excess free carbon clusters in the ceramic matrix. aip.org | Increased electrical conductivity. aip.org |
| Adjustable C/Si Ratio | Allows for tuning the stoichiometry of the final ceramic product. researchgate.net | Control over the formation of crystalline β-SiC and amounts of free Si or C. researchgate.net |
| Presence of Vinyl or Phenyl Groups | Introduces sites for cross-linking. nih.gov | Can increase the apparent ceramic yield. nih.gov |
Strategies for Accessing High Thermomechanical Performance Ceramics (e.g., Films, Fibers)
Achieving ceramics with superior performance at high temperatures requires meticulous control over the entire fabrication process, from precursor synthesis to final densification. aip.orgmdpi.com For thin films, polycarbosilane solutions can be deposited onto substrates and pyrolyzed to form β-SiC coatings, although cracking can be an issue for films thicker than 1 μm. psu.edu
For bulk ceramics and composites, hot pressing sintering is a technique used to produce high-purity, dense SiC parts with excellent mechanical properties. mdpi.com For example, hot pressing SiC powders at 2200 °C and 40 MPa can yield ceramics with a flexural strength of 458.71 MPa and a Vickers hardness of 23.31 GPa. mdpi.com The key strategies focus on creating a dense, defect-free microstructure, which is influenced by parameters like sintering temperature, applied pressure, and the use of sintering aids or nano-sized powders to promote densification. mdpi.commdpi.com
Niche Applications in Organosilicon Synthesis for Specialized Materials
Beyond being a direct precursor to SiC, 2,4-disilapentane, 2,4-dimethyl-, and related molecules serve as versatile building blocks in organosilicon chemistry. Their utility stems from the ability to form polycarbosilanes, which are important preceramic polymers. researchgate.net The polymerization of such molecules can be controlled to create polymers with specific molecular weights and structures, suitable for various applications. These polymers can be used to modify other materials; for instance, as an additive, they can enhance the thermal stability of other resins or be used to create specialized coatings and adhesives with high-temperature resistance. researchgate.net
Contributions to High-Performance Inorganic Polymers
The compound 2,4-disilapentane, 2,4-dimethyl- is a foundational component for synthesizing high-performance inorganic polymers, primarily polycarbosilanes (PCS). drdo.gov.inresearchgate.net These polymers are characterized by a backbone of alternating silicon and carbon atoms. researchgate.net The synthesis of PCS from precursors like polydimethylsilane involves a thermal backbone rearrangement at high temperatures (e.g., up to 450°C) under an inert atmosphere. drdo.gov.in
These inorganic polymers are critical because they are processable intermediates that can be shaped into complex forms before being converted into ceramics. drdo.gov.in By blending different types of organosilicon polymers, such as polymethylsilane (PMS) and polycarbosilane (PCS), the properties of the final ceramic can be fine-tuned. For example, adding PMS to PCS can lower the oxidation temperature of precursor fibers and increase the ceramic yield after pyrolysis. researchgate.net The development of these precursor polymers is essential for advancing ceramic technologies for aerospace and other high-tech industries. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2,4 Disilapentane, 2,4 Dimethyl Oligomers and Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the structural elucidation of organosilicon compounds. Both ¹H and ¹³C NMR provide valuable information about the organic substituents, while ²⁹Si NMR offers direct insight into the silicon environment.
Detailed ²⁹Si NMR Analysis for Structural Elucidation of Oligomers
²⁹Si NMR spectroscopy is particularly sensitive to the chemical environment of the silicon nucleus. In the context of 2,4-disilapentane, 2,4-dimethyl- oligomers, this technique allows for the differentiation of silicon atoms based on their position within the oligomeric chain. For instance, terminal silicon atoms will exhibit a different chemical shift compared to those within the backbone. The chemical shifts in ²⁹Si NMR are influenced by the nature of the substituents on the silicon atom and the neighboring groups. This enables the identification and quantification of various structural units and end-groups present in the oligomers.
Identification of Si-CH₂-Si Units in Polymer Backbones
The repeating Si-CH₂-Si linkage is a fundamental characteristic of polymers derived from 2,4-disilapentane, 2,4-dimethyl-. ¹H NMR spectroscopy can be used to identify the protons of the methylene (B1212753) bridge (-CH₂-) between the silicon atoms. These protons typically appear as a distinct signal in the spectrum. Furthermore, ¹³C NMR spectroscopy can identify the carbon atom of this methylene group. The chemical shifts for both the protons and the carbon atom are characteristic of the Si-CH₂-Si moiety and can be used to confirm the polymer's backbone structure. In the analogous compound 2,4-dimethylpentane, the symmetry of the molecule results in three distinct carbon environments, a principle that can be extended to its silicon-containing counterparts. docbrown.info
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that is characteristic of its structure. For polymers of 2,4-disilapentane, 2,4-dimethyl-, specific IR absorption bands are indicative of the key functional groups present. The Si-CH₂-Si unit exhibits a strong and sharp absorption band typically in the range of 1040-1080 cm⁻¹. gelest.comresearchgate.net This band is a key diagnostic for the presence of the disilylmethylene group. gelest.comresearchgate.net Other characteristic bands include those for Si-CH₃ deformations (around 1250 cm⁻¹ and 800-860 cm⁻¹) and C-H stretching vibrations (around 2960 cm⁻¹). gelest.comresearchgate.net The sharpness of the Si-CH₂-Si band helps to distinguish it from the often broader Si-O-Si bands that might be present due to any oxidation. gelest.comresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (in Si-CH₃) | ~2960 | Sharp |
| Si-CH₃ deformation | ~1250 | |
| Si-CH₂-Si stretch | 1040-1080 | Strong, Sharp |
| Si-CH₃ rock | 800-860 |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their hydrodynamic volume in solution. lcms.cz By passing a polymer solution through a column packed with porous gel, larger molecules elute faster than smaller molecules. This allows for the determination of key molecular weight averages such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). scribd.com The PDI provides a measure of the breadth of the molecular weight distribution. For polymers of 2,4-disilapentane, 2,4-dimethyl-, GPC is used to monitor the progress of polymerization reactions and to characterize the final polymer product, as molecular weight significantly influences physical properties like viscosity and mechanical strength. lcms.czlcms.cz
Broadband Rotational Spectroscopy for Conformational and Internal Rotation Dynamics (Comparative Studies)
Broadband rotational spectroscopy is a high-resolution technique that provides exquisitely detailed information about the structure and dynamics of molecules in the gas phase. ifpan.edu.plrsc.orgmpg.de By measuring the frequencies of rotational transitions, it is possible to determine precise rotational constants, from which the molecular geometry can be derived. ifpan.edu.pl For a molecule like 2,4-disilapentane, 2,4-dimethyl-, this technique could be used to study its different conformations and the barriers to internal rotation of the methyl groups. While direct studies on this specific compound's oligomers and polymers might be challenging due to their size and complexity, comparative studies on the monomer and related smaller silanes can provide fundamental insights into the intramolecular forces and structural preferences that also govern the polymer's local structure. researchgate.net This technique is particularly powerful for identifying different isomers and conformers, providing benchmark data for quantum chemical calculations. ifpan.edu.plumsystem.edu
Coordination Chemistry and Organometallic Interactions of 2,4 Disilapentane, 2,4 Dimethyl
Interactions with Transition Metal Catalysts in Polymerization Processes
The dehydrocoupling of hydrosilanes using Group IV metallocene catalysts has been established as a viable method for the formation of silicon-silicon bonds and the synthesis of polysilanes. The compound 2,4-dimethyl-2,4-disilapentane, also known as bis(dimethylsilyl)methane, serves as a key monomer in the synthesis of new poly(2,4-disilapentane) oligomers through dehydrocondensation reactions. These reactions are effectively catalyzed by Group IV metallocene-based systems.
Role of Group IV Metallocene Catalysts (e.g., Cp₂TiCl₂/BuLi systems)
The combination of titanocene (B72419) dichloride (Cp₂TiCl₂) with butyllithium (B86547) (BuLi) is a well-known catalytic system for the dehydrogenative coupling of organosilanes. In the case of 2,4-dimethyl-2,4-disilapentane, this catalytic system is effective in promoting dehydrocondensation to form oligomers. The reaction proceeds via the activation of the Si-H bonds by the active titanium species, leading to the formation of Si-Si linkages and the release of hydrogen gas.
Research has demonstrated the synthesis of new poly(2,4-disilapentane) oligomers utilizing such Group IV metallocene catalysts. The specific catalyst system, Cp₂TiCl₂ activated by n-BuLi, has been employed in these dehydrocondensation reactions.
Influence of Catalyst Nature on Reaction Selectivity and Oligomerization
The choice of the Group IV metal in the metallocene catalyst (Titanium, Zirconium, or Hafnium) significantly influences the selectivity and the extent of oligomerization in dehydrocoupling reactions of hydrosilanes. While specific comparative studies on 2,4-dimethyl-2,4-disilapentane are not extensively detailed in the available literature, general trends observed for other organosilanes can provide insights.
For instance, zirconocene-based catalysts, often in the form of Cp₂ZrCl₂ activated with n-BuLi, are also potent catalysts for the dehydrocoupling of secondary silanes, leading to the formation of various oligomers. The nature of the metal center and the associated ligands in the metallocene complex dictates the activity and selectivity of the catalyst, which in turn affects the molecular weight and structure of the resulting polysilacarbonate chains. The dehydrocoupling polymerization of various silanes has been examined using a range of Group IV metallocene precatalysts, highlighting the differences in the resulting polymer products based on the chosen metal center.
Potential Ligand Behavior of Disilapentane (B14285492) Scaffolds with Metal Centers
The structural motif of 2,4-dimethyl-2,4-disilapentane, featuring two silicon atoms linked by a methylene (B1212753) group, suggests the potential for this molecule to act as a bidentate ligand, coordinating to a metal center through its two silicon atoms. However, there is a notable lack of direct experimental evidence in the current scientific literature demonstrating the isolation and characterization of stable transition metal complexes where 2,4-dimethyl-2,4-disilapentane acts as a chelating ligand.
While analogous bis(silyl)alkanes have been explored in organometallic chemistry, the specific coordination chemistry of 2,4-dimethyl-2,4-disilapentane remains an area with limited investigation. Theoretical studies or the exploration of highly reactive, coordinatively unsaturated metal centers might be required to realize and characterize the potential ligand behavior of this disilapentane scaffold. The steric bulk of the methyl groups on the silicon atoms and the specific bite angle imposed by the methylene bridge would be critical factors in determining the stability and geometry of any potential metal complexes.
Future Research Directions and Emerging Applications of 2,4 Disilapentane, 2,4 Dimethyl
Exploration of Novel Catalytic Systems for Organosilicon Transformations
The reactivity of the silicon-hydride (Si-H) bonds in 2,4-Disilapentane, 2,4-dimethyl- is a key area for future catalytic research. The development of novel catalytic systems could unlock a variety of transformations, leading to new organosilicon molecules with tailored properties.
One promising research direction is the catalytic dehydrogenation of 2,4-Disilapentane, 2,4-dimethyl-. This process, which would involve the selective cleavage of the Si-H bonds to form new silicon-based linkages, could be a pathway to novel silicon-containing polymers and materials. Research into transition metal catalysts, such as those based on platinum or palladium, could be particularly fruitful. researchgate.netresearchgate.net The catalytic cycle could potentially be controlled to produce either linear or cyclic oligosilanes, depending on the reaction conditions and the nature of the catalyst.
Furthermore, the development of catalysts for the selective hydrosilylation of unsaturated organic molecules using 2,4-Disilapentane, 2,4-dimethyl- as the hydrosilylating agent is another area of interest. This would enable the incorporation of the dimethylsilylpentyl moiety into a wide range of organic structures, potentially imparting new properties such as increased thermal stability or altered electronic characteristics. Iron-catalyzed hydrosilylation has shown promise with other organosilicon compounds and could be a starting point for investigations with this molecule. dntb.gov.ua
| Potential Catalytic Transformation | Catalyst Type to Explore | Potential Product |
| Dehydrogenative Coupling | Platinum, Palladium Complexes | Oligo- or Polysilanes |
| Hydrosilylation of Alkenes/Alkynes | Iron, Rhodium, Iridium Complexes | Functionalized Organosilanes |
| Si-H Bond Activation | Frustrated Lewis Pairs | Silylium Cations for Further Reactions |
Design and Synthesis of Tailored Precursors for Advanced Ceramic Nanostructures
The use of organosilicon compounds as precursors for silicon-based ceramics, such as silicon carbide (SiC), is a well-established field. 2,4-Disilapentane, 2,4-dimethyl- represents a potentially valuable, yet underexplored, precursor for the synthesis of advanced ceramic nanostructures.
Future research could focus on the controlled pyrolysis of 2,4-Disilapentane, 2,4-dimethyl- to produce SiC nanomaterials. By carefully controlling the pyrolysis conditions, such as temperature, atmosphere, and heating rate, it may be possible to generate SiC in various forms, including nanofibers, nanowires, and nanoparticles. The presence of the central methylene (B1212753) bridge in the precursor molecule could influence the resulting ceramic's microstructure and properties.
Moreover, chemical modification of 2,4-Disilapentane, 2,4-dimethyl- prior to pyrolysis could lead to the formation of composite ceramic materials. For example, co-pyrolysis with other metal-organic precursors could result in the formation of mixed-metal carbide or silicon carbonitride nanostructures, depending on the co-precursor and the pyrolysis atmosphere.
Development of New Oligomeric and Polymeric Architectures with Tunable Properties
The bifunctional nature of 2,4-Disilapentane, 2,4-dimethyl-, with two reactive Si-H groups, makes it an attractive building block for the synthesis of novel oligomers and polymers.
One avenue of research is the ring-opening polymerization (ROP) of cyclic monomers derived from 2,4-Disilapentane, 2,4-dimethyl-. researchgate.netsemanticscholar.orggelest.com For instance, the synthesis of a cyclic disiloxane (B77578) from this precursor could be followed by ROP to yield polysiloxanes with a unique repeating unit containing the pentane-diyl bridge. The properties of these polymers, such as their thermal stability, viscosity, and gas permeability, could be tuned by controlling the polymer chain length and by introducing other functional groups.
Another approach is the step-growth polymerization of 2,4-Disilapentane, 2,4-dimethyl- with difunctional organic or organometallic comonomers. This could lead to a wide range of new hybrid organic-inorganic polymers with potentially interesting optical, electronic, or mechanical properties. The flexibility of the pentane-diyl linker would likely influence the polymer's morphology and phase behavior.
Advanced Computational Design for Rational Material Development
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like 2,4-Disilapentane, 2,4-dimethyl-, thereby guiding the rational design of new materials. mdpi.comnih.govresearchgate.net
Future computational studies could focus on several key areas. Firstly, DFT calculations can be used to predict the reactivity of the Si-H bonds towards various catalytic systems, helping to identify the most promising catalysts for specific transformations. researchgate.netrsc.org Secondly, computational modeling can be employed to simulate the pyrolysis process of 2,4-Disilapentane, 2,4-dimethyl-, providing insights into the mechanism of ceramic formation and the resulting nanostructure.
Furthermore, DFT can be used to predict the electronic and optical properties of oligomers and polymers derived from this precursor. researchgate.net This would allow for the in-silico screening of potential materials for specific applications, such as in electronic devices or as high-performance dielectrics, before undertaking their synthesis in the laboratory.
| Computational Method | Research Focus | Predicted Properties |
| Density Functional Theory (DFT) | Catalytic Reactivity | Activation Barriers, Reaction Mechanisms |
| Molecular Dynamics (MD) | Polymer Chain Conformation | Glass Transition Temperature, Viscosity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with Surfaces | Adsorption Energies, Surface Reactivity |
Expanding Applications in Specialized Organosilicon Synthesis
Beyond its potential as a precursor for materials, 2,4-Disilapentane, 2,4-dimethyl- can also serve as a versatile reagent in specialized organosilicon synthesis.
Its ability to act as a bifunctional hydrosilylating agent could be exploited in the synthesis of complex organosilicon molecules with well-defined architectures. For example, it could be used to bridge two different functional molecules, creating novel ligands for catalysis or building blocks for supramolecular chemistry.
Furthermore, the selective functionalization of one of the Si-H groups would lead to a heterobifunctional derivative of 2,4-Disilapentane, 2,4-dimethyl-. This would open up possibilities for its use in orthogonal synthesis strategies, where the two reactive sites can be independently manipulated to build up complex molecular structures. The development of synthetic methodologies to achieve this selective functionalization is a key research challenge.
Q & A
Q. Reference Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈S₂ | |
| Molecular Weight | 108.23 g/mol | |
| Recommended Storage | Cool, ventilated, isolated |
Advanced: How can contradictory NMR and IR spectroscopic data for 2,4-dimethylpent-2-ene be resolved to confirm its structural conformation?
Answer:
- Methodological Approach :
- Cross-Validation : Compare experimental NMR (¹H and ¹³C) and IR data with computational simulations (e.g., DFT calculations).
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation) that may cause signal splitting discrepancies .
- Isotopic Labeling : Use deuterated analogs to isolate specific vibrational modes in IR spectra.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure.
Q. Reference Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 625-65-0 | |
| Thermodynamic Stability | Data available via NIST |
Basic: What synthetic routes are available for 2,4-dimethylphenol, and how do reaction conditions impact yield?
Answer:
- Friedel-Crafts Alkylation : React phenol with methyl chloride in the presence of AlCl₃. Optimal at 50–60°C, yielding ~70% .
- Hydroxylation of m-Xylene : Use nitrous acid followed by hydrolysis. Requires strict pH control (pH 3–4) to minimize byproducts .
- Catalytic Methylation : Employ zeolite catalysts for higher regioselectivity (>85% yield under mild conditions) .
Q. Reference Data :
| Hazard Class | Acute Toxicity (Oral) | Source |
|---|---|---|
| LD₅₀ (Rat) | 500 mg/kg |
Advanced: What methodological challenges arise in studying the thermal decomposition of 2,4-dithiapentane, and how can they be mitigated?
Answer:
- Challenges :
- Mitigation Strategies :
- Controlled Atmosphere Reactors : Use inert gases (N₂/Ar) to suppress oxidative side reactions.
- Online Mass Spectrometry : Monitor real-time gaseous products.
- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps to identify degradation thresholds.
Q. Reference Data :
| Decomposition Products | Detection Method | Source |
|---|---|---|
| H₂S, SO₂ | GC-MS, FTIR |
Basic: How should researchers address discrepancies in reported melting points for 2,4-dimethylphenol across literature sources?
Answer:
- Potential Causes : Impurities, polymorphic forms, or measurement techniques (e.g., capillary vs. DSC).
- Resolution :
Q. Reference Data :
| Property | Reported Range | Source |
|---|---|---|
| Melting Point | 23–25°C (pure) |
Advanced: What computational methods are effective in predicting the reactivity of 2,4-dimethylpent-2-ene in Diels-Alder reactions?
Answer:
- DFT Calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to assess regioselectivity.
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO/LUMO interactions to predict electron-rich sites .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
